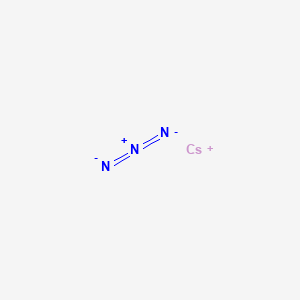

Caesium azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

CsN3 |

|---|---|

Molecular Weight |

174.926 g/mol |

IUPAC Name |

cesium;azide |

InChI |

InChI=1S/Cs.N3/c;1-3-2/q+1;-1 |

InChI Key |

AYTVLULEEPNWAX-UHFFFAOYSA-N |

Canonical SMILES |

[N-]=[N+]=[N-].[Cs+] |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide to the Crystal Structure of Caesium Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of caesium azide (B81097) (CsN₃), a compound of interest in various chemical and materials science research fields. The information presented herein is compiled from crystallographic studies and is intended to serve as a detailed resource for researchers and professionals.

Introduction

Caesium azide is an inorganic compound that crystallizes in a well-defined structure at ambient conditions. Understanding its crystal lattice, atomic arrangement, and bonding characteristics is fundamental for its application and for further research into its properties. This guide details the crystallographic parameters, experimental procedures for its structure determination, and a summary of its key structural features.

Crystal Structure Data

The crystal structure of this compound has been determined and refined using single-crystal X-ray diffraction techniques. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | CsN₃ |

| Crystal System | Tetragonal |

| Space Group | I4/mcm |

| Lattice Parameters | a = 6.5412 Å, c = 8.0908 Å |

| Unit Cell Volume | 346.2 ų |

| Formula Units per Cell (Z) | 4 |

| Calculated Density | 3.35 g/cm³ |

Table 2: Atomic Coordinates and Displacement Parameters

| Atom | Wyckoff Position | x | y | z | U₁₁ = U₂₂ (Ų) | U₃₃ (Ų) |

| Cs | 4a | 0 | 0 | ¼ | 0.033 | 0.027 |

| N(1) | 4d | 0 | ½ | 0 | 0.030 | 0.057 |

| N(2) | 8h | 0.145 | 0.645 | 0 | 0.052 | 0.040 |

Note: The anisotropic displacement factor exponent takes the form: -2π²[h²a²U₁₁ + ... + 2hkabU₁₂]*

Table 3: Key Bond Distances and Angles

| Bond/Angle | Distance (Å) / Angle (°) |

| N(1) - N(2) | 1.172(5) |

| N(2) - N(1) - N(2) | 180 |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from sample preparation to data analysis.

Synthesis and Crystallization of this compound

Single crystals of this compound suitable for X-ray diffraction can be obtained through the reaction of caesium carbonate with a slight excess of hydrazoic acid in an aqueous solution. Slow evaporation of the resulting solution yields colorless, needle-shaped crystals.

Reaction: Cs₂CO₃ + 2HN₃ → 2CsN₃ + H₂O + CO₂

Single-Crystal X-ray Diffraction

The core of the crystal structure analysis is single-crystal X-ray diffraction. A suitable single crystal of this compound is mounted on a goniometer head. Due to the air-sensitive nature of azides, the crystal is typically handled in an inert atmosphere and may be coated in a protective oil. The data collection is performed at a controlled temperature, often cooled with liquid nitrogen, to minimize thermal vibrations and potential decomposition.

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. The positions and intensities of the diffracted beams are collected and processed to determine the unit cell parameters and the symmetry of the crystal, leading to the assignment of the space group.

Structure Solution and Refinement

The collected diffraction data is then used to solve the crystal structure. For a relatively simple structure like this compound, direct methods are typically employed to determine the initial positions of the atoms. The structural model is then refined using a least-squares method, which minimizes the difference between the observed and calculated structure factors. This refinement process yields the final atomic coordinates, anisotropic displacement parameters, and provides the bond lengths and angles with their estimated standard deviations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for this compound crystal structure analysis.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, including comprehensive crystallographic data and the experimental protocols for its determination. The tetragonal structure, with the space group I4/mcm, and the precise atomic positions and bonding parameters offer a solid foundation for researchers working with this compound. The provided workflow visualization further clarifies the process of crystal structure analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of Caesium Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesium azide (B81097) (CsN₃) is an inorganic compound that, while not as commonly utilized as its sodium counterpart, possesses a unique combination of properties that make it a subject of interest in various scientific domains. Its high thermal stability, clean decomposition, and the nature of the caesium cation offer potential advantages in specific applications, including in the synthesis of high-purity caesium metal and potentially as a component in specialized materials. This technical guide provides a comprehensive overview of the physical and chemical properties of caesium azide, detailed experimental protocols for its synthesis and characterization, and visual representations of its structural and reactive pathways to serve as a resource for researchers and professionals in chemistry and drug development.

Physical Properties

This compound is a colorless, crystalline solid that appears as needles.[1] It is deliquescent, meaning it has a strong tendency to absorb moisture from the air to form an aqueous solution.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CsN₃ | [1] |

| Molar Mass | 174.926 g/mol | [2] |

| Appearance | Colorless needles | [2] |

| Density | 3.5 g/cm³ | [1] |

| Melting Point | 310 °C (590 °F; 583 K) | [1] |

| Boiling Point | Decomposes | [1] |

| Solubility in Water | 224.2 g/100 mL (0 °C) | [1] |

| 307.4 g/100 mL (16 °C) | [1] | |

| Solubility in Ethanol | 1.0366 g/100 mL (16 °C) | [1] |

| Solubility in Diethyl Ether | Insoluble | [1] |

Crystal Structure

At ambient temperature and pressure, this compound adopts a tetragonal crystal structure, belonging to the space group I4/mcm.[2] This structure is a distorted caesium chloride lattice, where each caesium ion is coordinated to eight terminal nitrogen atoms of the linear azide ions, and each azide ion is coordinated to eight caesium cations.[2] Upon heating to 151 °C, it undergoes a phase transition to a cubic crystal structure.[2]

Chemical Properties and Reactivity

This compound's chemical behavior is largely dictated by the azide anion (N₃⁻). It is a salt of hydrazoic acid and is considered a pseudo-halogen.

Thermal Decomposition

A key chemical property of this compound is its thermal decomposition. When heated, it decomposes to produce high-purity caesium metal and nitrogen gas.[1] This decomposition reaction is clean, without the formation of significant byproducts, making it a viable laboratory method for the preparation of caesium metal.[1] The reaction proceeds as follows:

2 CsN₃(s) → 2 Cs(g) + 3 N₂(g)

Reactivity with Acids

Like other metal azides, this compound reacts with strong acids to produce hydrazoic acid (HN₃), which is a highly toxic and explosive liquid.

CsN₃(aq) + H⁺(aq) → Cs⁺(aq) + HN₃(aq)

Explosive Properties

Unlike many other heavy metal azides, this compound is not particularly sensitive to mechanical shock.[1] However, all azides should be handled with care due to their potential to decompose energetically.

Experimental Protocols

Synthesis of this compound

There are several established methods for the synthesis of this compound. The choice of method may depend on the available starting materials and the desired purity of the final product.

Method 1: Neutralization Reaction

This method involves the reaction of a caesium base with hydrazoic acid.

-

Reaction with Caesium Hydroxide: CsOH + HN₃ → CsN₃ + H₂O[2]

-

Reaction with Caesium Carbonate: Cs₂CO₃ + 2 HN₃ → 2 CsN₃ + H₂O + CO₂[2]

Experimental Workflow: Neutralization Synthesis

References

Synthesis of High-Purity Cesium Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of high-purity cesium azide (B81097) (CsN₃). Cesium azide is an inorganic compound with applications in various scientific fields, including the production of high-purity cesium metal and as a precursor in the synthesis of other azide-containing compounds.[1][2] This document outlines the primary synthetic methodologies, purification techniques, and key characterization data for this compound.

Synthetic Methodologies

The synthesis of cesium azide can be achieved through two primary chemical pathways: neutralization and double displacement reactions. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.

Neutralization Reaction

High-purity cesium azide can be synthesized by the neutralization of a cesium base, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃), with hydrazoic acid (HN₃).[1][2]

The balanced chemical equations for these reactions are as follows:

-

Using Cesium Hydroxide: CsOH + HN₃ → CsN₃ + H₂O[2]

-

Using Cesium Carbonate: Cs₂CO₃ + 2HN₃ → 2CsN₃ + H₂O + CO₂[2]

This method offers a direct route to cesium azide with water and, in the case of the carbonate, carbon dioxide as the only byproducts, simplifying subsequent purification steps.

Double Displacement (Metathesis) Reaction

An alternative and convenient method for the preparation of cesium azide involves a double displacement reaction between cesium sulfate (B86663) (Cs₂SO₄) and barium azide (Ba(N₃)₂).[1][2]

The reaction proceeds according to the following equation:

Cs₂SO₄ + Ba(N₃)₂ → 2CsN₃ + BaSO₄(s)[2]

In this reaction, the insoluble barium sulfate precipitates out of the solution, leaving the soluble cesium azide in the aqueous phase. The solid barium sulfate can then be removed by filtration.

Experimental Protocols

While detailed, publicly available, step-by-step protocols for the synthesis of high-purity cesium azide are not extensively documented in readily accessible literature, the following general procedures are based on the established chemical reactions. Extreme caution is advised when working with hydrazoic acid and azide compounds, as they are highly toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for Neutralization Synthesis

-

Preparation of Hydrazoic Acid Solution: A dilute solution of hydrazoic acid is typically prepared in situ or handled with extreme care due to its toxicity and explosive nature.

-

Reaction: A stoichiometric amount of the prepared hydrazoic acid solution is slowly added to a stirred aqueous solution of either high-purity cesium hydroxide or cesium carbonate at a controlled temperature, typically room temperature.

-

Monitoring: The reaction progress can be monitored by measuring the pH of the solution, aiming for a neutral pH to indicate complete neutralization.

-

Isolation: The resulting cesium azide solution is then concentrated under reduced pressure to induce crystallization.

General Protocol for Double Displacement Synthesis

-

Preparation of Reactant Solutions: Prepare separate aqueous solutions of cesium sulfate and barium azide.

-

Reaction: Slowly add the barium azide solution to the cesium sulfate solution with constant stirring. A white precipitate of barium sulfate will form immediately.[2]

-

Completion and Filtration: The mixture is stirred for a period to ensure complete precipitation of barium sulfate. The precipitate is then removed by filtration, yielding an aqueous solution of cesium azide.

-

Isolation: The filtrate containing the cesium azide is carefully concentrated by evaporation of the solvent to obtain the crystalline product.

Purification of Cesium Azide

To achieve high purity, the synthesized cesium azide should be purified, typically through recrystallization.

Recrystallization Procedure

-

Solvent Selection: While specific solvent systems for cesium azide are not well-documented, a suitable solvent would be one in which cesium azide has high solubility at elevated temperatures and low solubility at lower temperatures. Water is a likely candidate given the high solubility of cesium azide.[1]

-

Dissolution: The crude cesium azide is dissolved in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold solvent, and then dried under vacuum.

Data Presentation

The following tables summarize key quantitative data for high-purity cesium azide.

Table 1: Physical and Chemical Properties of Cesium Azide

| Property | Value | Reference(s) |

| Chemical Formula | CsN₃ | [1][2] |

| Molar Mass | 174.926 g/mol | [2] |

| Appearance | Colorless needles, white deliquescent solid | [1][2] |

| Density | 3.5 g/cm³ | [2] |

| Melting Point | 310 °C (583 K) | [2] |

| Solubility in Water | 224.2 g/100 mL (0 °C) | [2] |

Table 2: Crystallographic Data for Cesium Azide

| Parameter | Value | Reference(s) |

| Crystal System | Tetragonal | [2] |

| Space Group | I4/mcm | [2] |

| Lattice Constants | a = 6.5412 Å, c = 8.0908 Å | [2] |

| Formula Units (Z) | 4 | [2] |

Table 3: Spectroscopic Data for Cesium Azide

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands corresponding to the vibrational modes of the azide ion (N₃⁻). Key regions include the asymmetric stretching, symmetric stretching, and bending modes. | [3] |

| Raman Spectroscopy | Raman spectroscopy is also used to probe the vibrational modes of the azide ion and the lattice modes of the crystal structure. | [3] |

Visualizations

The following diagrams illustrate the logical workflows for the synthesis of cesium azide.

Caption: Workflow for the synthesis of cesium azide via neutralization.

Caption: Workflow for the synthesis of cesium azide via double displacement.

References

An In-depth Technical Guide to the Thermal Decomposition of Caesium Azide for the Production of Caesium Metal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of caesium azide (B81097) (CsN₃) as a method for producing high-purity caesium metal. This process is a cornerstone for applications demanding the most pristine forms of this highly reactive alkali metal. This document details the underlying chemical principles, experimental considerations, and safety protocols necessary for the successful and safe execution of this synthesis.

Introduction

Caesium metal, with its exceptionally low ionization potential and strong photoelectric effect, is a critical component in a range of advanced technologies, including atomic clocks, photoelectric cells, and as a catalyst in various chemical reactions. The production of high-purity caesium is paramount for these applications. Among the various synthetic routes, the thermal decomposition of caesium azide stands out as a method capable of yielding caesium metal of very high purity.[1] The process relies on the controlled heating of this compound in a vacuum, which decomposes to elemental caesium and nitrogen gas.

The overall reaction is as follows:

2 CsN₃(s) → 2 Cs(g) + 3 N₂(g) [2]

This guide will delve into the specifics of this reaction, providing the necessary data and procedural outlines for its implementation in a laboratory or research setting.

Properties of this compound and Caesium Metal

A thorough understanding of the physical and chemical properties of both the reactant and the product is essential for safe handling and optimal process control.

| Property | This compound (CsN₃) | Caesium Metal (Cs) |

| Molar Mass | 174.926 g/mol [3] | 132.905 g/mol [4] |

| Appearance | Colorless needles[2] | Silvery-gold[4] |

| Melting Point | 310 °C (583 K)[2] | 28.5 °C (301.7 K)[4] |

| Boiling Point | Decomposes[5] | 671 °C (944 K) |

| Density | 3.5 g/cm³[2] | 1.93 g/cm³ (near r.t.) |

| Solubility in Water | 224.2 g/100 mL (0 °C)[2] | Reacts explosively |

| Key Hazards | Highly toxic[5] | Pyrophoric, reacts violently with water[4] |

Experimental Protocols

While specific experimental setups can vary, the following sections outline the general procedures for the preparation of this compound and its subsequent thermal decomposition to caesium metal.

Preparation of this compound

High-purity this compound is the necessary precursor for this process. It can be synthesized through several methods:

-

Neutralization Reaction: Reacting caesium hydroxide (B78521) (CsOH) or caesium carbonate (Cs₂CO₃) with hydrazoic acid (HN₃).[5]

-

CsOH + HN₃ → CsN₃ + H₂O

-

Cs₂CO₃ + 2 HN₃ → 2 CsN₃ + H₂O + CO₂

-

-

Double Displacement Reaction: Reacting caesium sulfate (B86663) (Cs₂SO₄) with barium azide (Ba(N₃)₂). The insoluble barium sulfate (BaSO₄) precipitates, leaving this compound in solution.[5]

-

Cs₂SO₄ + Ba(N₃)₂ → 2 CsN₃ + BaSO₄(s)

-

The resulting this compound solution is then carefully evaporated to yield the crystalline solid.

Thermal Decomposition of this compound

The thermal decomposition of this compound must be carried out under high vacuum to prevent the highly reactive caesium metal from oxidizing upon formation.

3.2.1. Apparatus

A specialized high-vacuum apparatus is required for this procedure. A general schematic is provided below.

Caption: Schematic of a high-vacuum apparatus for the thermal decomposition of this compound.

Key Components:

-

Reaction Vessel: A tube made of a material that can withstand high temperatures and vacuum, such as quartz or stainless steel.

-

Heating Element: A tube furnace capable of reaching and maintaining the decomposition temperature.

-

Condenser: A cooled surface for the gaseous caesium to condense upon. This can be a simple air-cooled section of the apparatus or a more elaborate water-cooled condenser.

-

Collection Vessel: A flask or ampoule, often cooled with an external bath (e.g., liquid nitrogen), to collect the purified liquid caesium.

-

High-Vacuum System: A vacuum pump (e.g., turbomolecular or diffusion pump) capable of achieving pressures in the range of 10⁻⁵ to 10⁻⁶ torr.

-

Pressure Gauge: To monitor the vacuum level within the system.

3.2.2. Procedure

-

Preparation: A carefully weighed amount of dry, high-purity this compound is placed in the reaction vessel.

-

Evacuation: The entire system is evacuated to a high vacuum (typically < 10⁻⁵ torr).

-

Heating: The reaction vessel is gradually heated using the tube furnace. The decomposition of this compound begins at its melting point (310 °C) and proceeds at a reasonable rate at higher temperatures.

-

Decomposition and Distillation: As the this compound decomposes, caesium metal vaporizes and nitrogen gas is evolved. The nitrogen gas is removed by the vacuum pump. The caesium vapor travels to the condenser.

-

Condensation and Collection: The caesium vapor condenses to a liquid on the cooled surface of the condenser and flows into the collection vessel.

-

Sealing and Storage: Once the decomposition is complete, the collection vessel containing the pure caesium metal can be sealed under vacuum or backfilled with an inert gas (e.g., argon) before sealing.

Quantitative Data

Precise quantitative data for the thermal decomposition of this compound is not widely published. However, the following provides an overview of the expected outcomes and parameters for consideration.

Reaction Kinetics

Further research using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be required to determine the precise activation energy and reaction order for the decomposition of this compound.[7][8]

Yield and Purity

The thermal decomposition of this compound is known to produce very high-purity caesium metal.[1] The primary byproduct, nitrogen gas, is easily removed by the vacuum system. The main potential impurities would arise from any impurities present in the starting this compound. Therefore, the purity of the final caesium metal is directly related to the purity of the precursor. With a high-purity this compound starting material, the yield of caesium metal is expected to be nearly quantitative.

Safety Precautions

Both this compound and caesium metal are hazardous materials and must be handled with extreme care in a controlled laboratory environment.

-

This compound:

-

Toxicity: this compound is highly toxic if ingested, inhaled, or absorbed through the skin.[5] Its toxicity is comparable to that of cyanides.[5]

-

Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Storage: Store in a cool, dry place, away from acids and sources of ignition.[5]

-

Disposal: Do not dispose of this compound down the drain, as it can react with lead or copper plumbing to form highly explosive heavy metal azides.[5] It should be treated with nitrous acid before disposal.[5]

-

-

Caesium Metal:

-

Reactivity: Caesium is extremely reactive and pyrophoric, meaning it can ignite spontaneously in air.[4] It reacts explosively with water.[4]

-

Handling: Caesium metal must be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.

-

Storage: Store under anhydrous mineral oil or in sealed ampoules under vacuum or an inert atmosphere.

-

Fire Extinguishing: In case of a caesium fire, do NOT use water, carbon dioxide, or halogenated extinguishers. Use a Class D dry powder extinguisher, dry sand, or graphite (B72142) powder.

-

Logical Relationships

The process of producing high-purity caesium metal from its azide involves a clear logical progression of steps, each with its own set of parameters and considerations.

Caption: Logical workflow for the production of caesium metal from this compound.

Conclusion

The thermal decomposition of this compound is a robust and reliable method for the production of high-purity caesium metal. The process, while conceptually straightforward, requires meticulous attention to experimental detail, particularly concerning the maintenance of a high-vacuum environment and the implementation of stringent safety protocols for handling the highly toxic precursor and the extremely reactive product. This guide provides the foundational knowledge for researchers and scientists to safely and effectively utilize this important synthetic route for obtaining one of the most reactive and versatile elements in the periodic table. Further research into the specific reaction kinetics of this compound decomposition would be beneficial for optimizing process parameters and enhancing our understanding of the solid-state chemistry of this energetic material.

References

- 1. fpe.umd.edu [fpe.umd.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CsN3 | CID 6101636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Caesium - Wikipedia [en.wikipedia.org]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. bath.ac.uk [bath.ac.uk]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

caesium azide solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of Caesium Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of caesium azide (CsN₃) in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and logical diagrams to illustrate key processes.

Core Properties of this compound

This compound is an inorganic compound with the chemical formula CsN₃. It presents as a white, deliquescent solid.[1] Key physical and chemical properties are summarized below.

| Property | Value |

| Molar Mass | 174.926 g/mol [1][2][3] |

| Appearance | White deliquescent solid[1] |

| Density | 3.5 g/cm³[1][2][4][5] |

| Melting Point | 310 °C (590 °F; 583 K)[1][2][4][5][6] |

| Boiling Point | Decomposes upon heating[1] |

Solubility Data

This compound is highly soluble in water and exhibits limited solubility in some organic solvents.[1] The quantitative solubility data is presented in the tables below.

Aqueous Solubility

The solubility of this compound in water is strongly dependent on temperature.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 224.2[1][2][4][5][6] |

| 16 | 307.4[1] |

Solubility in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | 16 | 1.0366[1] |

| Diethyl Ether | - | Insoluble[1] |

Experimental Protocols for Solubility Determination

The following are generalized methodologies for determining the solubility of an inorganic salt like this compound. These protocols are based on established laboratory practices.[7][8][9]

Method 1: Isothermal Saturation and Gravimetric Analysis

This method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved salt.

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatted shaker bath is ideal for this purpose.

-

Sampling: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature changes that could alter solubility.

-

Gravimetric Analysis: Transfer the sampled solution to a pre-weighed evaporating dish.

-

Evaporation: Gently heat the dish in a drying oven to evaporate the solvent completely.

-

Weighing: After evaporation, cool the dish in a desiccator and weigh it. The difference between the final and initial mass of the dish gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in grams per 100 mL or other desired units.

Method 2: Determination of Saturation Temperature

This method involves finding the temperature at which a solution of a known concentration becomes saturated.[7][8]

Procedure:

-

Solution Preparation: Prepare a series of solutions with known concentrations of this compound in the chosen solvent.

-

Heating: Gently heat a solution while stirring until all the this compound has dissolved.

-

Cooling and Observation: Slowly cool the solution while continuing to stir.

-

Saturation Point: Record the temperature at which the first crystals of this compound appear. This is the saturation temperature for that specific concentration.

-

Data Collection: Repeat this process for each of the prepared solutions.

-

Solubility Curve: Plot the concentration versus the saturation temperature to generate a solubility curve.

Visualizations

The following diagrams illustrate the general workflow for solubility determination and a common method for the synthesis of this compound.

Caption: Workflow for Solubility Determination by Isothermal Saturation.

Caption: Synthesis of this compound via Double Replacement Reaction.[1][2]

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CsN3 | CID 6101636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. This compound|lookchem [lookchem.com]

- 7. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 8. fountainheadpress.com [fountainheadpress.com]

- 9. scribd.com [scribd.com]

Unveiling the Fleeting Structure: A Technical Guide to Gas-Phase Caesium Azide

For Immediate Release

Pioneering insights into the gas-phase molecular structure of caesium azide (B81097) (CsN₃) have revealed a transient yet stable species with a distinctive bent geometry. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, synthesizes the current scientific understanding, detailing the experimental and computational evidence that has elucidated the structure of this intriguing molecule in its gaseous state.

Recent advanced spectroscopic and computational studies have successfully characterized molecular caesium azide in the high-temperature vapor phase, moving beyond the well-documented solid-state crystal structure. This guide provides a comprehensive overview of the key findings, methodologies, and theoretical underpinnings that define our knowledge of gaseous CsN₃.

Molecular Geometry: A "Side-On" Approach

In the gas phase, this compound adopts a "side-on" C₂ᵥ symmetry. This configuration, where the caesium atom is coordinated to two nitrogen atoms of the azide moiety, contrasts with a linear "end-on" arrangement. This structural determination is primarily supported by matrix isolation infrared (IR) spectroscopy, corroborated by sophisticated ab initio and density functional theory (DFT) calculations.

While precise experimental bond lengths and angles for the gas phase remain to be determined by techniques such as gas-phase electron diffraction or microwave spectroscopy, computational models provide the most accurate available data.

Quantitative Structural and Spectroscopic Data

The following tables summarize the key quantitative data obtained from computational studies on the C₂ᵥ structure of gaseous this compound. These calculations have been instrumental in interpreting experimental spectroscopic results.

Table 1: Calculated Vibrational Frequencies for Gaseous CsN₃ (C₂ᵥ Structure)

| Vibrational Mode | B3LYP Calculation (cm⁻¹) | MP2 Calculation (cm⁻¹) |

| ν₁ (N₃ asymmetric stretch) | 2002.2 | - |

| ν₂ (N₃ bending mode) | 629 | - |

Data sourced from matrix isolation infrared spectroscopy studies supported by computational models.

Experimental Protocols: Capturing a Transient Species

The characterization of gaseous this compound has been achieved through a combination of high-temperature vaporization and matrix isolation infrared spectroscopy.

Matrix Isolation Infrared (IR) Spectroscopy

This technique allows for the study of highly reactive or unstable species by trapping them in an inert solid matrix at cryogenic temperatures.

Experimental Workflow:

-

Vaporization: Solid this compound is heated under high vacuum to generate a molecular vapor.

-

Matrix Deposition: The gaseous CsN₃, along with a large excess of an inert gas (e.g., nitrogen or argon), is co-deposited onto a cryogenic window (typically at ~12 K).

-

Spectroscopic Analysis: The infrared spectrum of the isolated CsN₃ molecules within the inert matrix is recorded. The low temperature and isolation prevent molecular rotation and intermolecular interactions, resulting in sharp absorption bands corresponding to the fundamental vibrational modes of the molecule.

-

Isotopic Substitution: To confirm vibrational assignments, experiments are repeated with isotopically labeled this compound (e.g., containing ¹⁵N). The resulting shifts in the vibrational frequencies provide definitive evidence for the assigned modes.

Computational Methodologies: Theoretical Corroboration

Theoretical calculations are essential for predicting the stable geometries of molecules and for assigning experimental vibrational spectra.

Ab Initio and Density Functional Theory (DFT) Calculations

-

Ab Initio Methods (e.g., Møller-Plesset perturbation theory, MP2): These methods are based on first principles of quantum mechanics and do not rely on empirical parameters. They provide a high level of theory for calculating molecular structures and energies.

-

Density Functional Theory (DFT) (e.g., B3LYP functional): This approach models the electron correlation by using a functional of the electron density. DFT methods offer a good balance between computational cost and accuracy for larger molecular systems.

For gaseous this compound, both MP2 and B3LYP calculations have independently predicted the C₂ᵥ "side-on" structure to be the lowest energy configuration, thus providing strong theoretical support for the experimental findings.

Conclusion

The molecular structure of this compound in the gas phase has been successfully identified as a stable, bent C₂ᵥ "side-on" species. This determination is the result of a powerful synergy between matrix isolation infrared spectroscopy and high-level quantum chemical calculations. While direct experimental measurement of its geometric parameters is a target for future research, the current body of evidence provides a solid foundation for understanding the intrinsic properties of this molecule, which is crucial for its potential applications in various scientific and industrial fields.

An In-depth Technical Guide to the History and Discovery of Caesium Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and fundamental properties of caesium azide (B81097) (CsN₃). It details the historical context of its synthesis, rooted in the pioneering work of Theodor Curtius on hydrazoic acid. This document furnishes detailed experimental protocols for the laboratory-scale synthesis of caesium azide through neutralization and metathesis reactions. Key physicochemical properties are summarized in tabular format for easy reference. Furthermore, this guide illustrates the synthesis and thermal decomposition pathways of this compound through logical diagrams, offering a valuable resource for researchers and professionals in chemistry and materials science.

Introduction

This compound (CsN₃) is an inorganic compound that holds a significant place in the field of chemistry, primarily due to its role as a high-purity source of caesium metal and its interesting solid-state properties.[1][2] It is a white, crystalline solid that is highly soluble in water.[3] This guide aims to provide a detailed account of its discovery, synthesis, and key characteristics, tailored for a scientific audience.

History and Discovery

The discovery of this compound is intrinsically linked to the groundbreaking work of German chemist Theodor Curtius on nitrogen-containing compounds. In 1890, Curtius reported the synthesis of hydrazoic acid (HN₃) , a volatile and highly explosive liquid.[4][5] This discovery paved the way for the preparation of a new class of compounds: the azides.

Following his discovery of hydrazoic acid, Curtius and his contemporaries began to investigate its reactions with various metals and bases, leading to the synthesis of numerous metal azides. While a specific singular "discovery" paper for this compound is not as prominently cited as that for hydrazoic acid itself, the preparation of alkali metal azides, including this compound, was a direct and logical extension of this work. A publication by Curtius in the "Journal für Praktische Chemie" in 1898 provides early insights into the chemistry of azides and their derivatives.[3] The synthesis of this compound would have followed the general methods established for other alkali metal azides, such as the neutralization of the corresponding hydroxide (B78521) or carbonate with hydrazoic acid.

Physicochemical Properties

This compound is a well-characterized inorganic salt with distinct physical and chemical properties.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | CsN₃ | [6] |

| Molar Mass | 174.926 g/mol | [6][7] |

| Appearance | White crystalline solid/needles | [3][6] |

| Density | 3.5 g/cm³ | [6] |

| Melting Point | 310 °C (583 K) | [6] |

| Solubility in Water | 224.2 g/100 mL (0 °C) | [6] |

| Crystal Structure | Tetragonal (at room temperature) | [6] |

Crystal Structure and Phase Transitions

At ambient temperature and pressure, this compound crystallizes in a tetragonal crystal system, specifically in the space group I4/mcm.[6] In this structure, each caesium ion is coordinated to eight azide ions, and each azide ion is coordinated to eight caesium ions, forming a distorted caesium chloride-type lattice.[6]

This compound is known to undergo several phase transitions under varying conditions of temperature and pressure. When heated to approximately 151 °C (424 K), it undergoes a reversible phase transition from the tetragonal phase (Phase II) to a cubic polymorph (Phase I).[2][6][8] This transition is characterized by the rotational disordering of the azide anions within the crystal lattice.[2][8] Further phase transitions to Phase III, IV, and V have been observed at high pressures.[1]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several laboratory methods. The two most common and reliable methods are detailed below. Extreme caution is advised when working with hydrazoic acid and azides due to their high toxicity and potential explosive nature. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis via Neutralization of Caesium Hydroxide with Hydrazoic Acid

This method involves the direct neutralization of a caesium base with a solution of hydrazoic acid. The following protocol is adapted from the general procedure for the synthesis of alkali metal azides described in Inorganic Syntheses.[9]

Materials:

-

Caesium hydroxide (CsOH) or Caesium carbonate (Cs₂CO₃)

-

A dilute solution of hydrazoic acid (HN₃) (e.g., 3% in water)

-

Deionized water

Procedure:

-

A solution of caesium hydroxide is prepared by dissolving a known quantity in deionized water. Alternatively, a slurry of caesium carbonate in water can be used.

-

The caesium hydroxide solution (or caesium carbonate slurry) is carefully neutralized by the dropwise addition of a 3% aqueous solution of hydrazoic acid. The reaction is monitored using a pH meter until a neutral pH is achieved. If using caesium carbonate, the reaction will be accompanied by the evolution of carbon dioxide gas.

-

The resulting solution of this compound is concentrated by gentle heating on a steam bath to induce initial crystallization.

-

To the concentrated solution, a volume of ethanol twice that of the solution is added. The mixture is then cooled in an ice bath to precipitate the this compound, which has low solubility in ethanol.

-

The precipitated white, microcrystalline this compound is collected by filtration using a Büchner funnel.

-

The collected product is washed with cold absolute ethanol and then with diethyl ether to facilitate drying.

-

The purified this compound is dried in a vacuum desiccator to remove any residual solvent.

Synthesis via Metathesis Reaction

This method relies on a double displacement reaction between caesium sulfate (B86663) and barium azide, which takes advantage of the insolubility of barium sulfate.

Materials:

-

Caesium sulfate (Cs₂SO₄)

-

Barium azide (Ba(N₃)₂)

-

Deionized water

Procedure:

-

Solutions of caesium sulfate and barium azide are prepared separately by dissolving the salts in deionized water.

-

The two solutions are mixed, resulting in the immediate precipitation of barium sulfate.

-

Cs₂SO₄ + Ba(N₃)₂ → 2CsN₃ + BaSO₄(s)[6]

-

-

The reaction mixture is stirred for a sufficient time to ensure complete precipitation of barium sulfate.

-

The precipitated barium sulfate is removed by filtration.

-

The filtrate, which is an aqueous solution of this compound, is then carefully evaporated to dryness to yield the solid product.

-

The resulting this compound can be further purified by recrystallization from a minimal amount of hot water.

Chemical Reactions and Applications

Thermal Decomposition

One of the most significant reactions of this compound is its thermal decomposition. When heated in a vacuum, it decomposes to produce high-purity caesium metal and nitrogen gas.[3] This method is a preferred route for generating small quantities of very pure caesium for research and specialized applications.[9]

2CsN₃(s) → 2Cs(g) + 3N₂(g)[6]

Visualizations

Synthesis Pathways

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. wiley.com [wiley.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | CsN3 | CID 6101636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]

Unraveling the Bonding in Caesium Azide: A Theoretical Perspective

For Immediate Release

A Deep Dive into the Electronic Structure and Bonding Characteristics of Caesium Azide (B81097) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the theoretical understanding of the chemical bonding in caesium azide (CsN₃), a compound of interest in various scientific and technological fields. Leveraging data from first-principles quantum mechanical studies, this document elucidates the nature of the interactions within the CsN₃ crystal lattice, offering valuable insights for researchers in materials science and drug development.

Core Bonding Characteristics: An Ionic Foundation with Covalent Contributions

Theoretical investigations, primarily employing Density Functional Theory (DFT), reveal that this compound is a wide-gap insulator characterized by predominantly ionic bonding between the caesium cation (Cs⁺) and the azide anion (N₃⁻).[1][2][3] This ionic nature is evidenced by the calculated charge transfer and the close similarity of the internitrogen bond lengths within the crystal to that of a free azide ion.[1][2][3]

While the interaction between caesium and the azide unit is largely electrostatic, the azide ion itself exhibits strong covalent bonding between its constituent nitrogen atoms. The terminal and central nitrogen atoms of the azide moiety are linked by significant covalent bonds, contributing to the stability of the anion.[2] The electronic structure of α-caesium azide, the room-temperature tetragonal phase, is similar to that of potassium and rubidium azides.[1][2][3]

Quantitative Insights into this compound Bonding

The following table summarizes key quantitative data derived from theoretical calculations on α-caesium azide, providing a basis for understanding the bonding at a molecular level.

| Property | Atom Pair | Calculated Value | Unit |

| Bond Length | N (terminal) - N (central) | 1.17 | Å |

| Bond Order | N (terminal) - N (central) | 1.19 - 1.26 | |

| Cs - N (terminal) | Not explicitly quantified in terms of a covalent bond order, but the interaction is predominantly ionic. | ||

| Charge Transfer | Cs → N₃ | Significant, indicating ionic character. |

Note: The bond order for the Cs-N interaction is not typically represented as a covalent bond order due to the predominantly ionic nature of the interaction. The charge transfer analysis from computational studies confirms the donation of an electron from the caesium atom to the azide group.

Experimental Protocols: A Theoretical Approach

The theoretical data presented herein are primarily derived from computational studies employing Density Functional Theory (DFT). A representative methodological approach is outlined below:

Computational Method:

-

Theoretical Framework: Density Functional Theory (DFT) is employed to solve the quantum mechanical equations governing the electrons in the crystal.

-

Approximation: The Generalized Gradient Approximation (GGA) is a common functional used to approximate the exchange-correlation energy, which accounts for the complex interactions between electrons.

-

Calculations: Periodic DFT total energy calculations are performed on the crystal structure of the alkali metal azides.[2] This approach models the solid as an infinite, repeating lattice of atoms, which is appropriate for crystalline materials.

-

Analysis: The calculations yield the optimized crystal structure, electronic band structure, density of states, and charge distribution. From these, properties such as bond lengths, bond orders, and the nature of the chemical bonding (ionic vs. covalent) can be determined. An analysis of the electronic structure, charge transfer, and bond order indicates that alkali azides are wide-gap insulators and ionic compounds.[1][2][3]

Visualizing the Theoretical Workflow and Bonding Concepts

To illustrate the logical flow of a theoretical investigation into this compound bonding and the conceptual relationships of its bonding characteristics, the following diagrams are provided.

References

An In-Depth Technical Guide to the High-Pressure Phase Transitions of Caesium Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural phase transitions of caesium azide (B81097) (CsN₃) under high-pressure conditions. The information presented herein is vital for researchers in materials science, condensed matter physics, and chemistry, and may offer insights for drug development professionals exploring high-pressure effects on molecular crystals. This document details the sequence of phase transformations, the crystal structures of the resulting polymorphs, and the experimental methodologies employed in their investigation.

Introduction to Caesium Azide and its High-Pressure Behavior

This compound (CsN₃) is an inorganic salt composed of caesium cations (Cs⁺) and azide anions (N₃⁻). At ambient conditions, it exists in a tetragonal crystal structure known as Phase II.[1] The linear azide anion introduces structural anisotropy, making its response to pressure a subject of significant scientific interest. The application of high pressure induces a series of structural phase transitions, altering the material's physical and chemical properties. Understanding these transitions is crucial for predicting the behavior of energetic materials and for the synthesis of novel nitrogen-rich compounds.

Under compression, this compound undergoes a sequence of four distinct phase transitions, progressing from the ambient Phase II to Phases III, IV, and V at increasing pressures. These transformations involve significant rearrangements of the crystal lattice and the orientation of the azide ions.

High-Pressure Phase Transitions of this compound

This compound exhibits a rich polymorphism under high pressure, with at least four known solid phases at room temperature. The sequence of these transitions has been primarily investigated using in situ X-ray diffraction (XRD) and Raman spectroscopy.[2][3]

The generally accepted sequence of phase transitions is:

Phase II ↔ Phase III ↔ Phase IV ↔ Phase V

The transition pressures are summarized in the table below. It is important to note that the exact transition pressures can vary slightly between different studies due to experimental conditions such as the pressure-transmitting medium and the rate of pressure application.

| Transition | Transition Pressure (GPa) | Crystal System Change |

| II → III | ~0.5 | Tetragonal → Monoclinic |

| III → IV | ~4.3 | Monoclinic → Isostructural (Orientational Ordering) |

| IV → V | ~19 | Monoclinic → Lower Symmetry |

Crystallographic Data of High-Pressure Phases

Detailed structural information for each phase is critical for a complete understanding of the high-pressure behavior of this compound. The following tables summarize the available crystallographic data for each phase.

Phase II (Ambient Pressure Phase)

Phase II is the stable form of this compound at ambient temperature and pressure.

| Crystal System | Space Group | a (Å) | c (Å) | V/Z (ų) |

| Tetragonal | I4/mcm | 6.5412 | 8.0908 | 86.56 |

Data sourced from reference[1]. V/Z represents the volume per formula unit.

Phase III

The first high-pressure phase transition occurs at approximately 0.5 GPa, leading to the formation of Phase III with a monoclinic crystal structure.[2][3] This transition is characterized by a shearing distortion of the unit cell.[4]

| Pressure (GPa) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V/Z (ų) | ΔV/V (%) |

| ~0.5 | Monoclinic | C2/m | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

Phase IV

The transition to Phase IV at around 4.3 GPa is believed to be an isostructural transition, meaning it retains the C2/m space group of Phase III.[2][3][4] This transition is primarily associated with the orientational ordering of the azide anions.[2][3]

| Pressure (GPa) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V/Z (ų) | ΔV/V (%) |

| ~4.3 | Monoclinic | C2/m | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

Specific lattice parameters for Phase IV are not available in the surveyed literature.

Phase V

The final observed phase transition occurs at approximately 19 GPa, resulting in Phase V. This phase is characterized by a lowering of the crystal symmetry compared to Phase IV.[2][3] Spectroscopic evidence suggests a possible change in the chemical bonding towards the formation of covalent bonds at these high pressures.[2]

| Pressure (GPa) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V/Z (ų) | ΔV/V (%) |

| ~19 | Lower Symmetry | [Not determined] | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] | [Data not available] |

The crystal structure of Phase V has not yet been fully determined.

Experimental Protocols

The investigation of the high-pressure behavior of this compound relies on specialized experimental techniques capable of generating and probing materials at extreme conditions.

High-Pressure Generation: The Diamond Anvil Cell

A Diamond Anvil Cell (DAC) is the primary apparatus used to generate high pressures for studying this compound. A powdered sample of CsN₃ is placed in a small hole within a metal gasket, which is then compressed between the culets of two brilliant-cut diamonds.

Pressure Calibration: Ruby Fluorescence

The pressure inside the DAC is typically measured using the ruby fluorescence method. A small ruby chip is placed in the sample chamber along with the this compound. A laser is used to excite the ruby, and the pressure is determined by the shift in the wavelength of its fluorescence R1 line.

Structural Analysis: In Situ X-ray Diffraction

Synchrotron X-ray diffraction is the principle technique for determining the crystal structure of the different high-pressure phases of this compound.

-

X-ray Source: High-brilliance synchrotron radiation is required to obtain sufficient diffraction from the small sample volume in the DAC.

-

Diffraction Geometry: Angle-dispersive X-ray diffraction (ADXRD) with an area detector is commonly employed.

-

Data Analysis: The collected diffraction patterns are analyzed using Rietveld refinement to determine the crystal structure, space group, and lattice parameters of each phase.

Vibrational Spectroscopy: In Situ Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of the azide anion and the lattice phonons, providing insights into structural changes and chemical bonding.

-

Spectrometer Setup: A typical setup includes a laser for excitation, a microscope to focus the laser on the sample within the DAC, and a spectrometer to analyze the scattered light.

-

Excitation Laser: A common choice is a frequency-doubled Nd:YAG laser with a wavelength of 532 nm.

-

Spectral Analysis: Changes in the number, position, and width of Raman peaks are indicative of phase transitions. For example, the splitting of degenerate modes in Phase III suggests a reduction in crystal symmetry from the tetragonal Phase II.[4]

Visualizing the Phase Transition and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the sequence of phase transitions and the typical experimental workflow for high-pressure studies of this compound.

Conclusion

The study of this compound under high pressure reveals a fascinating series of structural transformations driven by the compression of its crystal lattice. While the sequence of phase transitions and the crystal systems of the lower pressure phases are well-established, further research is needed to fully characterize the crystal structures of Phases IV and V, particularly at pressures exceeding 20 GPa. The detailed quantitative data and experimental protocols outlined in this guide provide a solid foundation for future investigations into the high-pressure behavior of this compound and other energetic materials. Such studies are not only fundamental to advancing our understanding of materials under extreme conditions but also hold potential for the rational design of new materials with tailored properties.

References

Methodological & Application

Application Notes and Protocols: The Use of Caesium Azide in Solid-State Nitrogen Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesium azide (B81097) (CsN₃) is a critical precursor in the field of solid-state nitrogen chemistry, primarily utilized in the synthesis of novel, high-energy-density, and nitrogen-rich materials. Its unique properties under extreme conditions of high pressure and temperature allow for the formation of polynitrogen compounds, which are compounds composed solely of nitrogen atoms. These materials are of significant interest for their potential applications as advanced propellants and explosives. This document provides detailed application notes and experimental protocols for the use of caesium azide in this specialized area of research.

High-Pressure Synthesis of Nitrogen-Rich Compounds

The most prominent application of this compound in solid-state nitrogen chemistry is as a starting material for the synthesis of polynitrogen compounds, such as the pentazolate anion (N₅⁻), in the form of caesium pentazolate (CsN₅).[1][2][3][4][5][6] This synthesis is typically achieved under high-pressure and high-temperature conditions using a diamond anvil cell (DAC) with laser heating.[1][3][5]

Synthesis of Caesium Pentazolate (CsN₅)

The synthesis of CsN₅ involves the reaction of this compound with molecular nitrogen at high pressures.[1][6] The transfer of electrons from caesium to the nitrogen atoms facilitates the formation of the aromatic pentazolate ring.[2][3][5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Materials | This compound (CsN₃), Liquid Nitrogen (N₂) | [1][3][5] |

| Synthesis Pressure | ~60 GPa | [1] |

| Synthesis Temperature | ~2000 K | [6] |

| Product | Caesium Pentazolate (CsN₅) | [1][2][3][4][5] |

Experimental Protocol: High-Pressure Synthesis of CsN₅

This protocol outlines the general steps for synthesizing CsN₅ using a laser-heated diamond anvil cell (DAC).

Materials and Equipment:

-

This compound (CsN₃) powder

-

Liquid Nitrogen (N₂)

-

Rhenium gasket

-

Ruby microspheres (for pressure calibration)

-

Microscope

-

Gas loading system

-

Laser heating system (e.g., CO₂ or fiber laser)[7]

-

Raman spectrometer

-

X-ray diffraction (XRD) system (synchrotron source recommended)[10][11]

Procedure:

-

Gasket Preparation: A rhenium gasket is pre-indented between the diamond anvils of the DAC to a thickness of approximately 20-30 µm. A sample chamber of about 100 µm in diameter is then drilled into the center of the indentation using a laser drilling system.

-

Sample Loading: A small amount of fine CsN₃ powder is placed into the sample chamber of the gasket. A few ruby microspheres are also added for in-situ pressure measurement via the ruby fluorescence method.

-

Nitrogen Loading: The DAC is placed in a gas loading system, which is then evacuated and cooled with liquid nitrogen. Liquid nitrogen is introduced into the vessel, and the DAC is sealed under pressure, trapping a cryogenic mixture of CsN₃ and N₂ within the sample chamber.

-

Pressurization: The DAC is gradually pressurized at room temperature to the target pressure of approximately 60 GPa. The pressure is monitored by measuring the fluorescence spectrum of the ruby microspheres.

-

Laser Heating: The sample is heated using a focused laser beam. The temperature is increased to around 2000 K.[6] The reaction is often visually indicated by a change in the sample's appearance.

-

Quenching and Characterization: After heating, the sample is quenched to room temperature. The pressure is then measured again. The synthesized material is characterized in-situ using Raman spectroscopy and X-ray diffraction to confirm the formation of CsN₅.[1][6]

Experimental Workflow for High-Pressure Synthesis of CsN₅

Phase Transitions of this compound under High Pressure

Understanding the phase transitions of this compound itself is crucial for interpreting its behavior in high-pressure synthesis. CsN₃ undergoes several structural phase transitions as pressure increases.[12][13]

Quantitative Data on CsN₃ Phase Transitions

| Phase Transition | Pressure (GPa) | Crystal System | Space Group | Reference |

| II → III | ~0.5 | Monoclinic | C2/m | [13] |

| III → IV | ~4.3 | - | - | [13] |

| IV → V | ~19 | - | - | [13] |

Logical Relationship of CsN₃ Phase Transitions

Other Applications in Solid-State Chemistry

Precursor for Metal Nitrides

This compound can be used as a nitrogen source in the solid-state synthesis of metal nitrides, although this application is less documented than high-pressure synthesis of polynitrogens. The synthesis often involves a metathesis reaction with a metal halide.

Experimental Protocol: General Synthesis of Metal Nitrides

Materials and Equipment:

-

This compound (CsN₃)

-

Metal Halide (e.g., ZrCl₄, HfCl₄)

-

Tube furnace

-

Quartz or alumina (B75360) tube

-

Inert atmosphere (e.g., argon or nitrogen)

-

Schlenk line and glassware

Procedure:

-

Precursor Mixing: In an inert atmosphere glovebox, this compound and the metal halide are thoroughly mixed in a stoichiometric ratio.

-

Reaction Setup: The mixture is placed in a crucible (e.g., alumina) and loaded into a tube furnace.

-

Heating Program: The furnace is heated under a flow of inert gas. A typical two-step heating profile involves an initial lower temperature hold (e.g., 300-450 °C) to promote nucleation, followed by a higher temperature anneal (e.g., 800-900 °C) to encourage crystal growth.[14]

-

Product Isolation: After cooling, the product mixture is washed with a suitable solvent to remove the caesium halide byproduct, leaving the desired metal nitride.

-

Characterization: The final product is characterized by powder X-ray diffraction (PXRD) to confirm its crystal structure and purity.

Thermal Decomposition for Nitrogen Gas Generation

Thermal decomposition of this compound in a vacuum is a method for producing high-purity nitrogen gas.[15]

Reaction: 2 CsN₃(s) → 2 Cs(s) + 3 N₂(g)

Experimental Protocol: Thermal Decomposition of CsN₃

Materials and Equipment:

-

This compound (CsN₃)

-

Vacuum line

-

Heating mantle or furnace

-

Schlenk flask or other suitable reaction vessel

-

Cold trap

Procedure:

-

Setup: A Schlenk flask containing this compound is connected to a vacuum line equipped with a cold trap (cooled with liquid nitrogen).

-

Evacuation: The system is evacuated to a high vacuum.

-

Heating: The flask is gently heated. The decomposition of this compound begins at its melting point (310 °C) and proceeds to completion at higher temperatures.[16]

-

Gas Collection: The evolved nitrogen gas can be collected or used in-situ. The elemental caesium will remain in the reaction vessel.

-

Cooling and Venting: After the reaction is complete, the apparatus is cooled to room temperature before being carefully vented to an inert atmosphere.

Safety and Handling

This compound is a highly toxic and potentially explosive compound that requires careful handling.

Key Safety Precautions:

-

Toxicity: this compound is extremely toxic if swallowed, inhaled, or absorbed through the skin.[16] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[17][18][19]

-

Explosion Hazard: While less sensitive to mechanical shock than many other azides, this compound can decompose explosively when heated.[16] It can also form highly explosive heavy metal azides if it comes into contact with metals such as lead or copper.[16] Therefore, the use of metal spatulas should be avoided.[18]

-

Incompatibilities: Avoid contact with acids, as this can generate the highly toxic and explosive hydrazoic acid.[20] Also, avoid contact with halogenated solvents.[20]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[16][17]

-

Disposal: Azide waste must be handled as hazardous waste and should never be poured down the drain.[16][18] It should be collected in a designated, properly labeled waste container.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek medical attention.[19]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

This document is intended for informational purposes for qualified research personnel. Always consult the Safety Data Sheet (SDS) for this compound and follow all institutional safety protocols before handling this substance.

References

- 1. arxiv.org [arxiv.org]

- 2. High-pressure synthesis of a pentazolate salt [High-pressure synthesis of condensed-phase pentazolate] (Journal Article) | OSTI.GOV [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] High-Pressure Synthesis of a Pentazolate Salt | Semantic Scholar [semanticscholar.org]

- 5. "High-Pressure Synthesis of a Pentazolate Salt" by Brad A. Steele, Elissaios Stavrou et al. [digitalcommons.usf.edu]

- 6. Lord of the Rings – synthesizing a five-membered ring nitrogen compound | Lawrence Livermore National Laboratory [llnl.gov]

- 7. [PDF] Development of laser-heated diamond anvil cell facility for synthesis of novel materials | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. photon-science.desy.de [photon-science.desy.de]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. Two-Step Solid-State Synthesis of Ternary Nitride Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. smartachievers.online [smartachievers.online]

- 16. This compound - Sciencemadness Wiki [sciencemadness.org]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. chemistry.unm.edu [chemistry.unm.edu]

- 19. static.cymitquimica.com [static.cymitquimica.com]

- 20. safety.pitt.edu [safety.pitt.edu]

Application Notes and Protocols for the Synthesis of Polymeric Nitrogen from Caesium Azide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polymeric nitrogen, a high-energy-density material, using caesium azide (B81097) (CsN₃) as a precursor. The synthesis primarily involves the application of high pressure and temperature using a laser-heated diamond anvil cell (LH-DAC).

Introduction

Polymeric nitrogen, an allotrope of nitrogen where atoms are connected by single or double bonds in a continuous network, is a subject of intense research due to its potential as a powerful and environmentally friendly energetic material. The significant energy difference between the N-N single bond and the N≡N triple bond in dinitrogen gas is the source of its high energy density. Caesium azide (CsN₃) has been identified as a promising precursor for the synthesis of polymeric nitrogen because the presence of caesium cations can facilitate the polymerization of azide anions at significantly lower pressures compared to pure molecular nitrogen.[1]

This document outlines the high-pressure behavior of this compound and provides detailed experimental protocols for the synthesis and in-situ characterization of polymeric nitrogen.

High-Pressure Phase Transitions of this compound

Under ambient conditions, this compound has a tetragonal structure (space group I4/mcm, Phase II).[1][2] As pressure is applied, it undergoes a series of structural phase transitions before the nitrogen atoms polymerize. Understanding these transitions is crucial for controlling the synthesis process.

Table 1: Pressure-Induced Phase Transitions of this compound at Room Temperature

| Phase | Crystal System | Space Group | Transition Pressure (GPa) |

| II | Tetragonal | I4/mcm | Ambient |

| III | Monoclinic | C2/m | ~0.5[1][3] |

| IV | Monoclinic | P2₁/m or P2₁ | ~4.4[1] |

| V | Triclinic | P1 or P-1 | ~15.4[1] |

Note: The transition pressures are approximate and can vary slightly between different experimental setups.

At pressures exceeding 50 GPa, theoretical studies suggest the formation of chain-like polymeric nitrogen structures within the this compound matrix.

Experimental Protocols

The synthesis of polymeric nitrogen from this compound is typically performed in a laser-heated diamond anvil cell (LH-DAC), which allows for the simultaneous application of extreme pressures and temperatures.

Safety Precautions

-

Handling this compound: this compound is toxic and potentially explosive. Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

High-Pressure Operations: Diamond anvil cells operate under extreme pressures. Always use a safety shield during pressurization and laser heating. Be aware of the potential for catastrophic failure of the diamond anvils.

-

Laser Safety: Use appropriate laser safety goggles that protect against the specific wavelength of the heating laser. Ensure the laser beam path is enclosed.

Diamond Anvil Cell (DAC) Preparation and Sample Loading

-

Gasket Preparation: A metal gasket (e.g., rhenium) is pre-indented between the two diamond anvils to a desired thickness (typically 20-40 µm). A sample chamber is then drilled into the center of the indentation using a laser or a micro-drilling system. The diameter of the sample chamber is typically 100-150 µm.

-

Sample Loading:

-

A small amount of fine this compound powder is carefully placed into the sample chamber.

-

A few ruby spheres (typically ~5 µm in diameter) are added to the sample chamber for in-situ pressure measurement via ruby fluorescence.

-

A pressure-transmitting medium (e.g., neon or argon gas) is loaded into the sample chamber to ensure quasi-hydrostatic conditions. This is typically done using a gas-loading system.[4]

-

-

DAC Sealing: The DAC is sealed by tightening the screws, trapping the sample and pressure medium in the gasket hole.

High-Pressure Synthesis and Laser Heating

-

Pressurization: The pressure inside the DAC is gradually increased by tightening the screws. The pressure is monitored in-situ by measuring the fluorescence spectrum of the ruby spheres.

-

Laser Heating:

-

Once the desired pressure is reached, the sample is heated using a high-power infrared laser (e.g., Nd:YLF or fiber laser).[5]

-

For transparent samples like this compound, a laser absorber (e.g., a thin foil of platinum or rhenium with a small hole in the center) can be placed in the sample chamber to absorb the laser energy and heat the sample.[5][6]

-

The laser is focused onto the sample, creating a localized hot spot.

-

The temperature is measured using spectroradiometry by fitting the thermal emission spectrum from the heated spot to Planck's blackbody radiation law.[7]

-

Typical synthesis conditions for polymeric nitrogen from other precursors are above 110 GPa and 2000 K. For this compound, the polymerization is expected to occur at lower pressures.

-

In-Situ Characterization

In-situ characterization techniques are essential for identifying the phase transitions of this compound and confirming the synthesis of polymeric nitrogen.

In-Situ Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of the material inside the DAC, allowing for the identification of different phases and the new bonds formed in polymeric nitrogen.

Protocol:

-

System Setup: A confocal Raman spectroscopy system is coupled to the DAC setup.

-

Excitation: A visible laser (e.g., Ar⁺ or Kr⁺) is used to excite the Raman scattering.[5]

-

Data Acquisition: The Raman spectra are collected before, during, and after laser heating at various pressures.

-

Analysis: The pressure-dependent shifts in the Raman peaks are analyzed to identify phase transitions. The appearance of new peaks is indicative of the formation of new chemical bonds, such as the N-N single bonds in polymeric nitrogen.

Table 2: Key Raman Modes for High-Pressure Phases of this compound and Polymeric Nitrogen

| Phase | Pressure (GPa) | Raman Mode (cm⁻¹) | Assignment |

| CsN₃ (Phase II) | Ambient | ~1337 | ν₁ (symmetric stretch) |

| CsN₃ (Phase III) | > 0.5 | Splitting of ν₁ | Two non-equivalent N₃⁻ sites[2][3] |

| CsN₃ (Phase IV) | > 4.3 | Further changes in spectra | Orientational ordering of N₃⁻[3] |

| CsN₃ (Phase V) | > 15.4 | Broadening of peaks | Lowering of crystal symmetry[3] |

| Polymeric Nitrogen (cg-N) | > 110 (from N₂) | ~840 | N-N single bond vibrations |

Note: The Raman data for polymeric nitrogen from this compound is still a subject of ongoing research. The cg-N data is provided as a reference.

In-Situ X-ray Diffraction (XRD)

Synchrotron X-ray diffraction is used to determine the crystal structure of the different phases of this compound and the resulting polymeric nitrogen.

Protocol:

-

Beamline Setup: The DAC is mounted on a high-pressure beamline at a synchrotron facility.

-

X-ray Beam: A highly focused, high-energy monochromatic X-ray beam is directed through the diamond anvils onto the sample.[8][9]

-

Data Collection: 2D diffraction patterns are collected on an area detector (e.g., a MAR345 or CCD detector).[8][9]

-

Data Analysis: The diffraction patterns are integrated to obtain 1D intensity vs. 2θ plots. The crystal structure of each phase is determined by indexing the diffraction peaks and performing Rietveld refinement.[9]

Visualizations

Logical Workflow for Polymeric Nitrogen Synthesis

Caption: Experimental workflow for the synthesis and characterization of polymeric nitrogen.

Phase Transition Pathway of this compound

References

- 1. scispace.com [scispace.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. gsecars.uchicago.edu [gsecars.uchicago.edu]

- 5. jsg.utexas.edu [jsg.utexas.edu]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for in situ laser heating in the diamond anvil cell at an X-ray diffraction beamline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]

- 9. mdpi.com [mdpi.com]

Applications of Caesium Azide in High-Energy-Density Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesium azide (B81097) (CsN₃) is an inorganic compound that holds significant interest in the field of high-energy-density materials (HEDMs). Its high nitrogen content and potential to form polymeric nitrogen under pressure are key attributes that drive research into its applications as an energetic material. This document provides a comprehensive overview of the current understanding of caesium azide's properties, synthesis, and handling, with a focus on its applications in HEDMs. It is important to note that while the potential of this compound is recognized, publicly available experimental data on its detonation performance is limited.

Properties of this compound

This compound is a white, crystalline solid with the following properties:

| Property | Value | Reference |

| Chemical Formula | CsN₃ | [1][2] |

| Molar Mass | 174.926 g/mol | [3] |

| Appearance | Colorless needles or white deliquescent solid | [1][2] |

| Density | 3.5 g/cm³ | [1][2] |

| Melting Point | 310 °C (590 °F; 583 K) | [1][2] |

| Decomposition Temperature | Decomposes upon heating | [1][2] |

| Solubility in Water | 224.2 g/100 mL (0 °C) | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -19.6 kJ/mol | [1] |

| Sensitivity to Mechanical Shock | Not sensitive | [1] |

Applications in High-Energy-Density Materials

The primary applications of this compound in HEDMs are as a precursor for polymeric nitrogen and as a gas generant in pyrotechnic compositions.

Precursor for Polymeric Nitrogen